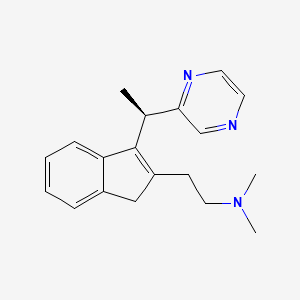
NBI-3 (non-labeled)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBI-3 is a small-molecule compound known for its role as a histamine H1 receptor antagonist. It is part of a series of compounds that have been studied for their potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions mediated by histamine.
Preparation Methods
The synthesis of NBI-3 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic routes often involve the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. Industrial production methods may include large-scale synthesis using batch or continuous flow processes, with careful monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
NBI-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NBI-3 may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
Chemistry: NBI-3 is used as a model compound in studies of histamine receptor antagonists and their mechanisms of action.
Biology: NBI-3 is used in research on histamine-mediated processes, including allergic reactions and inflammation.
Medicine: NBI-3 has potential therapeutic applications in the treatment of conditions such as allergies, asthma, and other histamine-related disorders.
Industry: NBI-3 may be used in the development of new pharmaceuticals and other products that target histamine receptors.
Mechanism of Action
NBI-3 exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the activation of downstream signaling pathways that mediate allergic reactions and other histamine-related processes. The molecular targets of NBI-3 include the histamine H1 receptor and associated signaling proteins.
Comparison with Similar Compounds
NBI-3 is similar to other histamine H1 receptor antagonists, such as diphenhydramine and cetirizine. NBI-3 has unique structural features that may confer distinct pharmacological properties. For example, NBI-3 may have different binding affinities for the histamine H1 receptor or different metabolic profiles compared to other compounds in this class.
Similar compounds include:
- Diphenhydramine
- Cetirizine
- Loratadine
These compounds share a common mechanism of action but may differ in their pharmacokinetics, side effect profiles, and clinical applications.
Properties
CAS No. |
867036-04-2 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[3-[(1R)-1-pyrazin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C19H23N3/c1-14(18-13-20-9-10-21-18)19-16(8-11-22(2)3)12-15-6-4-5-7-17(15)19/h4-7,9-10,13-14H,8,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
AYEYSXMZCARQKR-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Canonical SMILES |
CC(C1=NC=CN=C1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


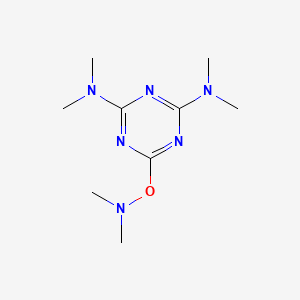
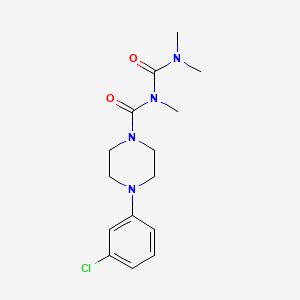

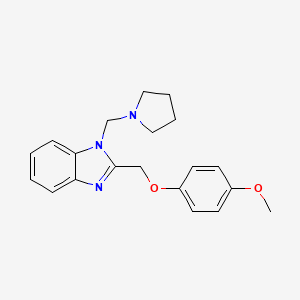
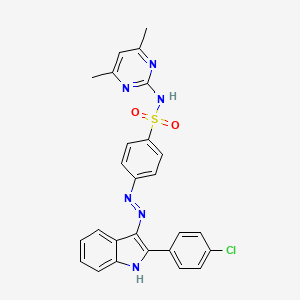
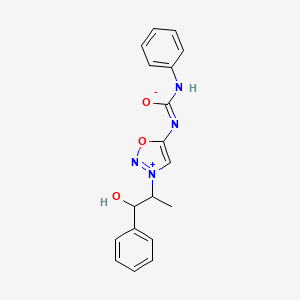
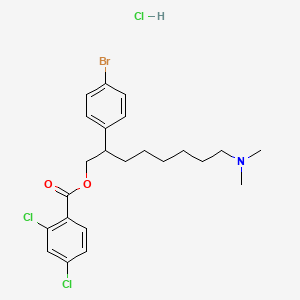
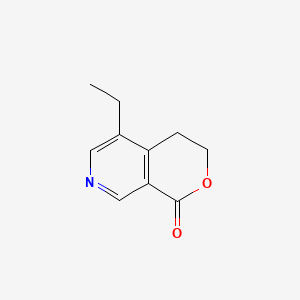
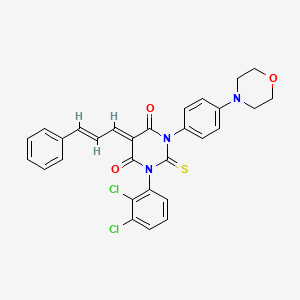
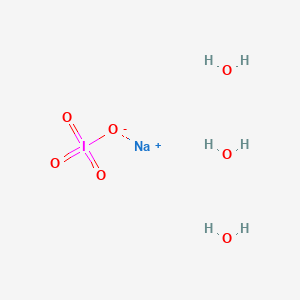
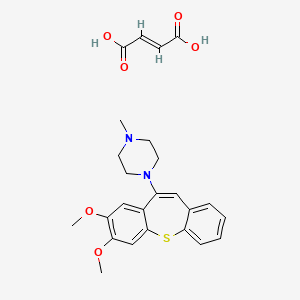
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
